molecular formula C16H15NO2 B018740 N-(3-Methoxyphenyl)Cinnamamide CAS No. 127033-74-3

N-(3-Methoxyphenyl)Cinnamamide

Cat. No. B018740
CAS RN: 127033-74-3
M. Wt: 253.29 g/mol
InChI Key: GVTLFGJNTIRUEG-ZHACJKMWSA-N
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Description

“N-(3-Methoxyphenyl)Cinnamamide” is a chemical compound with the CAS Number: 127033-74-3 and a molecular weight of 253.3 . Its IUPAC name is (2E)-N-(3-methoxyphenyl)-3-phenyl-2-propenamide .


Synthesis Analysis

The synthesis of cinnamamides, including “N-(3-Methoxyphenyl)Cinnamamide”, can be accomplished by the amidation reaction of substituted cinnamic acid . A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines has been developed, catalyzed by Lipozyme® TL IM in continuous-flow microreactors .


Molecular Structure Analysis

The InChI code for “N-(3-Methoxyphenyl)Cinnamamide” is 1S/C16H15NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,17,18)/b11-10+ . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“N-(3-Methoxyphenyl)Cinnamamide” is a solid at room temperature . It has a density of 1.2±0.1 g/cm³, a boiling point of 463.0±45.0 °C at 760 mmHg, and a flash point of 233.8±28.7 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .

Scientific Research Applications

Antimicrobial Activity

N-(3-Methoxyphenyl)Cinnamamide derivatives have been studied for their antimicrobial properties . Research indicates that these compounds exhibit significant activity against various strains of bacteria, including Gram-positive and Gram-negative species, as well as fungi like Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds are quite low, suggesting their strong potential as antimicrobial agents .

Anticancer Potential

Studies have shown that certain derivatives of N-(3-Methoxyphenyl)Cinnamamide can be effective in targeting cancer cells. In vitro assays on human cervical (HeLa), ovarian (SKOV-3), and breast (MCF-7) cancer cell lines have demonstrated the cytotoxic potential of these compounds. This suggests a promising avenue for the development of new anticancer therapies .

Antioxidant Properties

The antioxidant capacity of N-(3-Methoxyphenyl)Cinnamamide derivatives has been evaluated using assays like DPPH and ABTS. These studies have found that the compounds can scavenge free radicals, indicating their usefulness in combating oxidative stress, which is implicated in various diseases .

Cardioprotective Effects

Some derivatives of N-(3-Methoxyphenyl)Cinnamamide have shown a cardioprotective profile by preventing vasoconstriction and reducing the risk of complications associated with hypertension. This opens up potential applications in the treatment and prevention of cardiovascular diseases .

UV Radiation Protection

Research into the cellular responses of certain algae to UV radiation has revealed that compounds related to N-(3-Methoxyphenyl)Cinnamamide might play a role in the synthesis of protective pigments. These findings could lead to the development of new photoprotective strategies and products .

Flavonoid and Alkaloid Biosynthesis

Integrated metabolomic and transcriptomic analyses have indicated that N-(3-Methoxyphenyl)Cinnamamide derivatives could influence the biosynthesis of flavonoids and alkaloids. These compounds are important for their anti-inflammatory, analgesic, hypoglycemic, lipid-lowering, and anti-tumor effects. Understanding the regulatory mechanisms of these biosynthetic pathways could enhance the medicinal value of plants containing these compounds .

Mechanism of Action

Target of Action

The primary target of N-(3-Methoxyphenyl)Cinnamamide is α-glucosidase , an enzyme that plays a crucial role in carbohydrate metabolism . The compound’s interaction with this enzyme can influence the breakdown of complex carbohydrates, potentially impacting conditions like diabetes .

Mode of Action

N-(3-Methoxyphenyl)Cinnamamide inhibits α-glucosidase activity, thereby slowing down the breakdown of carbohydrates and reducing the absorption of glucose in the body . This inhibition is achieved through the compound’s interaction with key residues of α-glucosidase, namely His626, Asp469, and Asp568 .

Biochemical Pathways

By inhibiting α-glucosidase, N-(3-Methoxyphenyl)Cinnamamide affects the carbohydrate metabolism pathway. This results in a slower breakdown and absorption of carbohydrates, leading to a more gradual increase in blood glucose levels after meals . This can be particularly beneficial for managing conditions like diabetes.

Pharmacokinetics

The compound exhibits acceptable physicochemical and pharmacokinetic characteristics, with little toxicity, indicating its potential use as a lead drug candidate . It has a high gastrointestinal absorption and is BBB permeant . It is also an inhibitor of several cytochrome P450 enzymes, which are involved in drug metabolism .

Result of Action

The inhibition of α-glucosidase by N-(3-Methoxyphenyl)Cinnamamide leads to a reduction in postprandial hyperglycemia, which is a rise in blood sugar levels after meals . This can help manage blood glucose levels in individuals with diabetes.

Action Environment

The action of N-(3-Methoxyphenyl)Cinnamamide can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature . It is recommended to store the compound in a sealed, dry environment at 2-8°C .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

(E)-N-(3-methoxyphenyl)-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,17,18)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTLFGJNTIRUEG-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Methoxyphenyl)Cinnamamide

CAS RN

127033-74-3
Record name (E)-N-(3-Methoxyphenyl)-3-phenyl-2-propenamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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